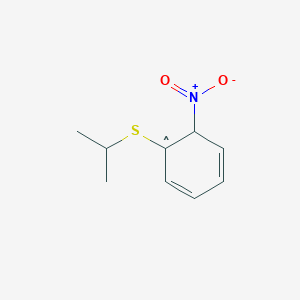

1-(Isopropylsulfanyl)-2-nitrophenyl

Beschreibung

The 2-nitrophenyl group is a common pharmacophore in medicinal chemistry due to its electron-withdrawing nitro group, which enhances stability and modulates electronic properties. The isopropylsulfanyl (i-PrS) substituent likely contributes to lipophilicity, influencing bioavailability and membrane permeability.

Eigenschaften

Molekularformel |

C9H12NO2S |

|---|---|

Molekulargewicht |

198.26 g/mol |

InChI |

InChI=1S/C9H12NO2S/c1-7(2)13-9-6-4-3-5-8(9)10(11)12/h3-8H,1-2H3 |

InChI-Schlüssel |

GNFDLXQTKXJRDD-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)S[C]1C=CC=CC1[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Isopropylsulfanyl)-2-nitrophenyl typically involves the nitration of 1-(Isopropylsulfanyl)benzene. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at controlled temperatures to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.

Industrial Production Methods: Industrial production of 1-(Isopropylsulfanyl)-2-nitrophenyl may involve large-scale nitration reactors where the reaction conditions are optimized for maximum yield and purity. The process includes steps such as the preparation of the nitrating mixture, controlled addition of the substrate, and subsequent purification of the product through recrystallization or distillation.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Isopropylsulfanyl)-2-nitrophenyl undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder in acidic conditions or catalytic hydrogenation.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro group acts as a deactivating group, directing incoming electrophiles to the meta position.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Iron powder in acidic conditions, catalytic hydrogenation.

Substitution: Electrophiles such as halogens, sulfonyl chlorides.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Amino derivatives.

Substitution: Meta-substituted products.

Wissenschaftliche Forschungsanwendungen

1-(Isopropylsulfanyl)-2-nitrophenyl has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential pharmacological properties.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(Isopropylsulfanyl)-2-nitrophenyl involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfanyl group may also contribute to the compound’s reactivity and interaction with biological molecules.

Vergleich Mit ähnlichen Verbindungen

Antimicrobial Activity: Substituent Effects

Compounds with the 2-nitrophenyl moiety exhibit varying antimicrobial efficacy depending on substituent size and polarity:

Key Findings :

- Smaller substituents (e.g., ethyl) enhance activity, likely due to improved target binding or membrane penetration. Bulkier groups (e.g., isopropyl) reduce potency, suggesting steric hindrance limits interactions .

- The 2-nitrophenyl group confers comparable or superior activity to 2-chlorophenyl analogs, emphasizing the nitro group's role in electronic modulation .

Insights :

- Chalcones prioritize π-conjugation for cyclization into bioactive indolinones, while carbamates focus on substituent-driven antimicrobial optimization .

- Both classes leverage the nitro group for stability and electronic effects but diverge in applications (synthetic intermediates vs. direct bioactivity).

Substituent-Driven Pharmacokinetics

- Metabolic Stability: The nitro group in 2-nitrophenyl derivatives may resist oxidative metabolism, extending half-life compared to amino or chlorophenyl analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.